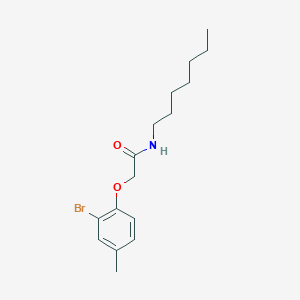![molecular formula C20H20Cl2N2O2 B322596 2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B322596.png)
2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C20H20Cl2N2O2 . This compound is characterized by the presence of two chlorine atoms and a benzamide group, making it a significant molecule in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-cyclohexylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-{2-[(2-chlorobenzoyl)amino]phenyl}benzamide
- 2-chloro-N-{2-[(2-chlorobenzoyl)amino]-4-nitrophenyl}benzamide
- 2-chloro-N-{2-[(2-chlorobenzoyl)amino]benzyl}benzamide
Uniqueness
2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C20H20Cl2N2O2 |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20Cl2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-4,7-10,17-18H,5-6,11-12H2,(H,23,25)(H,24,26) |
Clé InChI |
HJUDTXSMHOFJAZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(9-anthrylmethylene)-N-[4-(9-{4-[(9-anthrylmethylene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B322514.png)
![9,9-Bis[4-[(2-thienylmethylene)amino]phenyl]-9H-fluorene](/img/structure/B322515.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B322516.png)
![N-[4-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B322519.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322523.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B322524.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B322528.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-bromo-4-methylphenoxy)acetamide](/img/structure/B322531.png)
![2-(2-bromo-4-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322532.png)
![Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322533.png)


